Pentaethylene Glycol Dimethanesulfonate
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Overview
Description
Pentaethylene Glycol Dimethanesulfonate is an organic compound with the chemical formula C12H26O10S2. It is commonly found in a solid crystalline form as a white granular material. This compound is known for its good thermal stability and solubility, making it useful in various applications .
Preparation Methods
Pentaethylene Glycol Dimethanesulfonate is typically synthesized through the esterification reaction of pentaethylene glycol and methanesulfonic acid. The reaction involves combining pentaethylene glycol with methanesulfonic acid at a specific temperature, followed by purification and crystallization . Another method involves the use of methanesulfonyl chloride and triethylamine in dichloromethane at 0°C, followed by stirring at room temperature for 22 hours .
Chemical Reactions Analysis
Pentaethylene Glycol Dimethanesulfonate undergoes various chemical reactions, including substitution reactions. Common reagents used in these reactions include methanesulfonyl chloride and triethylamine. The major products formed from these reactions are typically alkylating agents .
Scientific Research Applications
Pentaethylene Glycol Dimethanesulfonate has a wide range of applications in scientific research. It is used as an intermediate in the production of alkylating agents, which are important in proteomics research . Additionally, it serves as a polyethylene glycol-based PROTAC linker, which is utilized in the synthesis of a series of PROTACs. This compound is also used as an electrolyte additive in batteries, capacitors, and other electronic devices to improve conductivity and stability .
Mechanism of Action
The mechanism of action of Pentaethylene Glycol Dimethanesulfonate involves its role as an intermediate in the production of alkylating agents. These agents work by transferring alkyl groups to specific molecular targets, thereby modifying their structure and function. This process is crucial in various biochemical pathways and research applications .
Comparison with Similar Compounds
Pentaethylene Glycol Dimethanesulfonate can be compared to other similar compounds such as pentaethylene glycol di(p-toluenesulfonate) and pentaethylene glycol ditosylate. These compounds share similar structural features and applications but differ in their specific chemical properties and reactivity . This compound is unique due to its specific use as a PROTAC linker and its role in improving the performance of electronic devices .
Conclusion
This compound is a versatile compound with significant applications in scientific research and industry. Its unique properties and reactivity make it a valuable intermediate in the production of alkylating agents and a useful additive in electronic devices.
Properties
IUPAC Name |
2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethanol;methanesulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O6.2CH4O3S/c11-1-3-13-5-7-15-9-10-16-8-6-14-4-2-12;2*1-5(2,3)4/h11-12H,1-10H2;2*1H3,(H,2,3,4) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZWHFBDTVDZPJE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.CS(=O)(=O)O.C(COCCOCCOCCOCCO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H30O12S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40721227 |
Source
|
Record name | Methanesulfonic acid--3,6,9,12-tetraoxatetradecane-1,14-diol (2/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40721227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109789-39-1 |
Source
|
Record name | Methanesulfonic acid--3,6,9,12-tetraoxatetradecane-1,14-diol (2/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40721227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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